AM3102

Lipid Signaling Metabolic Stability PPAR-α Pharmacology

OEA's rapid hydrolysis by FAAH/NAAA causes variable in vivo exposure and data inconsistency. AM3102 resolves this with a hydrolysis-resistant N-(1-hydroxypropan-2-yl) head group. • PPARα EC50: 100 ± 21 nM; in vivo anorectic ED50: 2.4 mg/kg • Weak CB1/CB2 affinity (Ki 33/26 µM) eliminates confounding off-target effects vs. oleamide • (2R)-stereochemistry & defined olefin geometry ensure batch-to-batch pharmacological consistency Supplied at ≥98% purity as a crystalline solid; store at -20°C. Purpose-built for long-term rodent feeding studies, PPARα target gene expression assays (CPT1, HMGCS2), and N-acylethanolamine SAR programs.

Molecular Formula C21H41NO2
Molecular Weight 339.6 g/mol
Cat. No. B10768088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM3102
Molecular FormulaC21H41NO2
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
InChIInChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m1/s1
InChIKeyIPVYNYWIRWMRHH-CTDFXDFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide: A Metabolically Stable PPAR-α Agonist


(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide, also cataloged as AM3102 or KDS-5104, is a synthetic analog of the endogenous lipid mediator oleoylethanolamide (OEA) [1]. It belongs to the fatty acid amide class and is distinguished by its (2R)-1-hydroxypropan-2-yl head group and (E)-configuration at the C9-C10 double bond. This compound has been specifically engineered as a high-affinity, metabolically stable agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α) [2]. Its primary research applications focus on studying lipid metabolism, appetite regulation, and cellular differentiation pathways governed by PPAR-α signaling [1]. The compound exhibits an EC50 of 100 ± 21 nM for PPAR-α transcriptional activation and an in vivo anorectic ED50 of 2.4 mg/kg [1].

Why Generic Substitution of (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide Fails in PPAR-α Research


Substituting (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide with common analogs like OEA or oleamide introduces significant experimental variability due to fundamental differences in metabolic stability, potency, and receptor selectivity. The native ligand OEA is rapidly hydrolyzed by intracellular hydrolases (FAAH and NAAA), leading to a short half-life and variable tissue exposure that complicates in vivo dosing and data interpretation [1]. In contrast, the target compound's unique N-(1-hydroxypropan-2-yl) group confers resistance to enzymatic degradation . Similarly, while oleamide is a potent CB1 receptor agonist (Ki = 8.13 µM), this property can confound studies focused on PPAR-α-mediated effects, as the target compound demonstrates significantly weaker affinity for cannabinoid receptors [2]. Lastly, the stereospecific (R)-configuration and (E)-olefin geometry directly impact the compound's pharmacological profile, making achiral or racemic mixtures inappropriate substitutes [3].

Quantitative Differentiation of (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide: Evidence for Scientific Selection


Metabolic Stability: Resistance to Enzymatic Hydrolysis vs. Native OEA

The target compound, (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide, was specifically designed to overcome the rapid enzymatic hydrolysis that limits the in vivo utility of its endogenous counterpart, oleoylethanolamide (OEA) [1]. While OEA is a substrate for fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), the introduction of the N-(1-hydroxypropan-2-yl) group in the target compound confers resistance to these enzymes [1]. This qualitative difference, derived from structure-activity relationship (SAR) studies, is essential for experiments requiring sustained PPAR-α activation.

Lipid Signaling Metabolic Stability PPAR-α Pharmacology In Vivo Bioavailability

PPAR-α Agonist Potency: Direct Comparison with OEA

In a direct head-to-head comparison, (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide (KDS-5104) and the native ligand OEA were evaluated for their ability to stimulate PPAR-α transcriptional activity [1]. The target compound demonstrated a potent response with a half-maximal effective concentration (EC50) of 100 ± 21 nM, establishing it as a high-affinity agonist comparable to OEA in its potency [1].

Nuclear Receptor PPAR-alpha EC50 Transcriptional Activation

Receptor Selectivity: Reduced Off-Target Activity at Cannabinoid Receptors vs. Oleamide

A key differentiator between this compound and other fatty acid amides like oleamide is its receptor selectivity profile. While oleamide is a known full agonist at the CB1 receptor (Ki = 8.13 µM) [1], (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide (AM3102) demonstrates a significantly weaker affinity for both central and peripheral cannabinoid receptors .

Receptor Selectivity CB1 Antagonism CB2 Antagonism Off-Target Effects

In Vivo Efficacy: Anorectic Potency (ED50) and Dosing Comparison

The translational value of this compound is supported by robust in vivo data. In a rat model of feeding behavior, (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide (KDS-5104) produced a dose-dependent prolongation of feeding latency and post-meal interval, with a calculated half-maximal effective dose (ED50) of 2.4 ± 1.8 mg/kg (i.p., n = 18) [1]. Critically, this effect is sustained due to the compound's metabolic stability, providing a clear advantage over OEA for long-term studies [1].

In Vivo Pharmacology Appetite Regulation ED50 Feeding Behavior

Stereochemistry and Geometric Isomerism: Structural Determinants of Function

The compound's specific (R) stereochemistry at the N-alkyl substituent and its (E) double bond geometry are not arbitrary features; they are critical for its biological function. Research on fatty acid amide SAR has confirmed that the presence of a chiral center on the N-alkyl substituent can lead to enantiomers with differing levels of receptor binding [1]. Furthermore, the (E)-olefin geometry differentiates it from its (Z)-counterpart, which is often referred to as AM3102 (CAS: 213182-22-0) and is a well-studied PPAR-α agonist [2].

Chiral Chemistry SAR E/Z Isomers Enantiomer Purity

Optimal Research Applications for (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide Based on Product-Specific Evidence


Chronic In Vivo Studies of PPAR-α-Mediated Appetite Suppression

This compound is ideally suited for long-term feeding studies in rodents where a stable and predictable level of PPAR-α activation is required. Its resistance to enzymatic hydrolysis [1] and established in vivo ED50 of 2.4 mg/kg allow for less frequent dosing and more consistent results compared to the rapidly metabolized endogenous ligand OEA.

Investigations of PPAR-α Downstream Gene Expression

For cell-based assays or ex vivo tissue analysis aimed at quantifying PPAR-α target gene expression (e.g., CPT1, HMGCS2), this compound provides a robust stimulus with an EC50 of 100 nM [1]. Its metabolic stability ensures that the activating signal is maintained throughout the experiment, avoiding the signal decay associated with OEA.

Selective PPAR-α Activation in Neurological Tissues

When studying the role of PPAR-α in the brain or other neurological tissues, this compound's weak affinity for cannabinoid receptors (CB1 Ki = 33 µM, CB2 Ki = 26 µM) [1] is a critical advantage. It minimizes the confounding effects of CB1 agonism that are inherent to other fatty acid amides like oleamide, allowing for a cleaner interpretation of PPAR-α-specific neurobiology .

Structure-Activity Relationship (SAR) Studies on Fatty Acid Amides

The well-defined (E) double bond geometry and (2R) chiral center make this compound an essential reference standard in medicinal chemistry programs exploring the SAR of N-acylethanolamine derivatives. It serves as a benchmark for understanding how structural modifications to the lipid tail and head group influence metabolic stability, potency, and receptor selectivity [1].

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